molecular formula C27H24N4O9 B585254 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide CAS No. 1346606-62-9

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

Cat. No.: B585254
CAS No.: 1346606-62-9
M. Wt: 548.508
InChI Key: BXJNXRKWSCKIFA-UHFFFAOYSA-N
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Description

Chemical Identity: 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide (CAS: 1346606-62-9) is a structural analog or impurity of the anti-inflammatory prodrug Balsalazide (CAS: 80573-04-2). It shares the core structure of Balsalazide, which consists of a diazenyl group linking a salicylic acid moiety to a phenyl ring substituted with a carboxyethyl amino carbonyl group. However, the 2-O substitution introduces an additional functional group at the 2-hydroxy position of the benzoic acid moiety, altering its physicochemical and pharmacokinetic properties .

Molecular Formula: C₁₇H₁₅N₃O₆ (same as Balsalazide) with an extended substituent, leading to a higher molecular weight (576.5 g/mol vs. 357.32 g/mol for Balsalazide) .

Therapeutic Context: Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), used to treat ulcerative colitis. It releases 5-ASA in the colon via bacterial azo-reductase cleavage.

Properties

IUPAC Name

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJNXRKWSCKIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158858
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-62-9
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, a derivative of balsalazide, is primarily recognized for its role as a prodrug that is enzymatically converted in the colon to release mesalamine (5-aminosalicylic acid), an active anti-inflammatory agent. This compound is particularly relevant in the treatment of inflammatory bowel diseases, including ulcerative colitis.

  • Molecular Formula : C27H24N6O9Na
  • CAS Number : 1346606-62-9
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

Balsalazide functions by being cleaved in the colon through bacterial azoreduction, which releases mesalamine. Mesalamine acts by inhibiting several pathways involved in inflammation:

  • Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist .
  • Inhibition of prostaglandin G/H synthase (COX-1 and COX-2) .
  • Inhibition of 5-lipoxygenase , thereby reducing leukotriene synthesis .

In Vivo Studies

Research has demonstrated that balsalazide significantly reduces inflammation in animal models of colitis. For instance, a study using a rat model indicated that treatment with balsalazide at a dosage of 600 mg/kg per day led to:

  • Decreased levels of interleukin-2 (IL-2).
  • Increased levels of interleukin-6 (IL-6).
  • Reduction in both micro and macroscopic colonic damage .

Clinical Studies

Clinical trials have shown that balsalazide is effective in inducing remission in patients with ulcerative colitis. Compared to mesalamine, balsalazide has been associated with:

  • Higher rates of symptomatic relief.
  • Greater complete remission rates, particularly in patients with left-sided disease.
  • Improved tolerability with fewer side effects compared to traditional therapies like sulfasalazine .

Case Studies

  • Case Study on Efficacy : In a controlled trial involving patients with moderately active ulcerative colitis, those treated with balsalazide showed a statistically significant improvement in symptom scores compared to placebo groups.
  • Safety Profile Assessment : A long-term safety study indicated that patients on balsalazide experienced minimal adverse effects, making it a preferable option for long-term management of ulcerative colitis .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles of balsalazide against other common treatments for ulcerative colitis:

TreatmentEfficacy in Inducing RemissionSide EffectsPatient Tolerability
BalsalazideHighMinimalExcellent
MesalamineModerateModerateGood
SulfasalazineModerateHighPoor

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Therapeutic/Functional Role
Balsalazide 80573-04-2 357.32 (E)-5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid 5-ASA prodrug for ulcerative colitis
Balsalazide Disodium 82101-18-6 401.28 Disodium salt of Balsalazide; improved solubility Clinically approved formulation (GIAZO®)
2-O-Substituted Balsalazide 1346606-62-9 576.5 Additional 2-O-substituted phenyl-carboxyethyl group Impurity; potential metabolic interference
NU/ICRF 506 156074-12-3 357.32 Serine hydrazide linked to anthracenyl group Unrelated therapeutic target (structural analog)

Key Comparison Points

Structural Modifications: Balsalazide Disodium: Sodium ions replace carboxylic acid protons, enhancing water solubility for oral administration .

Pharmacokinetics :

  • Balsalazide and its disodium salt are designed for colonic 5-ASA delivery. The disodium form shows faster dissolution but retains prodrug specificity .
  • The 2-O variant’s larger size and altered structure may impede bacterial enzyme interaction, leading to incomplete activation or systemic absorption .

Physicochemical Properties: Solubility: Balsalazide has low solubility in organic solvents (DMSO, methanol). The disodium salt resolves this limitation, while the 2-O variant’s solubility remains uncharacterized . Stability: The 2-O substitution may affect photostability or pH sensitivity compared to the parent compound .

Safety and Regulatory Status :

  • Balsalazide Disodium is FDA-approved, with impurities like the 2-O variant restricted to <0.1% in pharmaceutical formulations to ensure safety .
  • NU/ICRF 506, though sharing the molecular formula, is structurally distinct and unrelated to 5-ASA prodrugs .

Table 2: Pharmacological Data

Parameter Balsalazide Balsalazide Disodium 2-O-Substituted Balsalazide
Bioavailability Low (prodrug) Enhanced solubility Not applicable (impurity)
5-ASA Release Site Colon Colon Potential systemic leakage
Melting Point 254–255°C Not reported Not reported
Regulatory Status Approved Approved Controlled impurity

Research Findings and Implications

  • Balsalazide vs. Disodium Salt : Clinical studies show comparable efficacy, but the disodium form offers better patient compliance due to reduced dosing frequency .
  • NU/ICRF 506 : While structurally similar in molecular weight, it lacks the azo bond critical for 5-ASA release, highlighting the importance of functional group positioning in prodrug design .

Q & A

Q. How can researchers validate analytical methods for detecting trace impurities in bulk synthesis?

  • Answer : Follow ICH Q2(R1) guidelines for LC-MS/MS validation: linearity (r2^2 > 0.995), LOD/LOQ (0.1–1 ng/mL), and recovery (85–115%). Use matrix-matched calibration to correct for ion suppression in API samples .

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